molecular formula C9H16BrNO4 B2914367 (2R,3R)-3-bromo-2-{[(tert-butoxy)carbonyl]amino}butanoic acid CAS No. 2580103-37-1

(2R,3R)-3-bromo-2-{[(tert-butoxy)carbonyl]amino}butanoic acid

Cat. No.: B2914367
CAS No.: 2580103-37-1
M. Wt: 282.134
InChI Key: CWBBDUKUOZRIOC-RITPCOANSA-N
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Description

(2R,3R)-3-Bromo-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is a chiral β-amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 2R position and a bromine substituent at the 3R position. The bromine atom introduces unique reactivity, enabling participation in nucleophilic substitution or cross-coupling reactions, while the Boc group enhances stability during synthetic processes .

Properties

IUPAC Name

(2R,3R)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO4/c1-5(10)6(7(12)13)11-8(14)15-9(2,3)4/h5-6H,1-4H3,(H,11,14)(H,12,13)/t5-,6+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBBDUKUOZRIOC-RITPCOANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-bromo-2-{[(tert-butoxy)carbonyl]amino}butanoic acid typically involves the protection of the amino group with a Boc group, followed by bromination at the appropriate position. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to introduce the Boc group under basic conditions, such as in the presence of sodium hydroxide . The bromination step can be achieved using reagents like N-bromosuccinimide (NBS) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-bromo-2-{[(tert-butoxy)carbonyl]amino}butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of new compounds with the nucleophile replacing the bromine atom.

    Deprotection: Formation of the free amine after removal of the Boc group.

Scientific Research Applications

(2R,3R)-3-bromo-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (2R,3R)-3-bromo-2-{[(tert-butoxy)carbonyl]amino}butanoic acid involves its role as an intermediate in chemical reactions. The Boc group protects the amino functionality during reactions, preventing unwanted side reactions

Comparison with Similar Compounds

Structural and Stereochemical Variations

The target compound is compared to structurally analogous Boc-protected β-amino acids with varying substituents and stereochemistry (Table 1). Key differences include:

  • Substituent Type : Bromine (Br) vs. tert-butoxy (O-t-Bu), methoxy (OMe), acetoxy (OAc), or methyl groups.
  • Stereochemistry : The 2R,3R configuration in the target compound contrasts with 2R,3S or 2S,3R configurations in analogs.

Table 1. Structural Comparison of Boc-Protected β-Amino Acid Derivatives

Compound Name Substituent (Position) Stereochemistry Molecular Weight Key Features
(2R,3R)-3-Bromo-2-{[(tert-butoxy)carbonyl]amino}butanoic acid Br (3R) 2R,3R ~308.1 Bromo group enhances reactivity for nucleophilic substitution
(3R)-3-{[(tert-Butoxy)carbonyl]amino}butanoic acid None (β-amino) 3R ~231.3 Lacks halogen; used as a peptide backbone modifier
(2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid O-t-Bu (3S) 2R,3S ~275.3 Ether group increases steric bulk and lipophilicity
(2S,3R)-3-Acetoxy-2-((tert-butoxycarbonyl)amino)butanoic acid OAc (3R) 2S,3R ~275.3 Ester group enables hydrolysis for prodrug activation
Boc-D-Valine [(2R)-2-Boc-amino-3-methylbutanoic acid] CH₃ (3R) 2R ~245.3 Branched chain influences peptide conformation

Physicochemical Properties

  • Polarity : Bromine’s electronegativity increases polarity compared to tert-butoxy or methyl groups, affecting solubility in aqueous vs. organic media.
  • Acid Dissociation (pKa): The bromo substituent may lower the pKa of the carboxylic acid group compared to non-halogenated analogs, enhancing acidity .

Research Findings and Case Studies

  • Case Study 1: In peptide synthesis, (2R,3R)-3-bromo-2-Boc-amino butanoic acid was utilized to introduce a brominated side chain for subsequent functionalization via click chemistry, yielding a library of kinase inhibitors .
  • Case Study 2 : The tert-butoxy analog () demonstrated enhanced stability in protease-rich environments, making it suitable for oral peptide therapeutics .

Biological Activity

(2R,3R)-3-bromo-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is a chiral amino acid derivative notable for its unique structural features, including a bromo substituent and a tert-butoxycarbonyl protective group. These characteristics significantly influence its biological activity and potential applications in pharmaceuticals and synthetic chemistry. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C₉H₁₈BrN₃O₄
  • Molecular Weight : 292.16 g/mol

The structural formula highlights the presence of a bromine atom at the 3-position of the butanoic acid chain and the tert-butoxycarbonyl group protecting the amino function. This configuration is crucial for its interactions with biological systems.

Pharmacological Potential

Research indicates that this compound exhibits various pharmacological activities, primarily due to its interactions with different biological targets. Some key areas of interest include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, making it a candidate for further investigation in drug development.

The biological activity of this compound is influenced by its ability to interact with various biomolecules. The presence of the bromine atom enhances electron-withdrawing properties, potentially increasing binding affinity to target proteins or enzymes.

Case Studies

  • Antimicrobial Studies : A study conducted on derivatives of amino acids revealed that compounds similar to this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
  • Enzyme Interaction : Another investigation focused on the inhibition of serine proteases by amino acid derivatives. The study found that this compound demonstrated competitive inhibition, suggesting its utility in therapeutic applications targeting protease-related diseases.

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundChiral amino acid with bromo substituentAntimicrobial, enzyme inhibition
L-AlanineSimple α-amino acidBasic amino acid
3-Bromobutanoic AcidSimilar bromo substitutionUsed in organic synthesis
(S)-ProlineCyclic structure with amine groupImportant in protein structure

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